Bis((mesitylcarbamoyl)methyl)diethylammonium chloride

Description

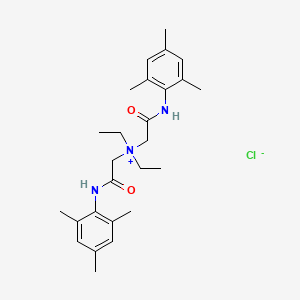

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride is a quaternary ammonium salt characterized by a diethylammonium core substituted with two mesitylcarbamoylmethyl groups. The mesitylcarbamoyl moiety consists of a carbamoyl group (NH2CO–) attached to a mesityl (2,4,6-trimethylphenyl) substituent. This structure confers significant steric bulk and lipophilicity, distinguishing it from simpler quaternary ammonium compounds. While direct literature on this compound is absent in the provided evidence, its properties can be inferred from analogous quaternary ammonium salts .

Key structural features:

- Quaternary ammonium center: A positively charged nitrogen atom bound to two ethyl groups and two mesitylcarbamoylmethyl arms.

- Chloride counterion: Balances the positive charge.

- Mesityl substituents: Provide steric hindrance and enhance solubility in non-polar solvents.

Potential applications may include use as a phase-transfer catalyst, surfactant, or biological agent, though further experimental validation is required.

Properties

CAS No. |

79143-74-1 |

|---|---|

Molecular Formula |

C26H38ClN3O2 |

Molecular Weight |

460.0 g/mol |

IUPAC Name |

diethyl-bis[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C26H37N3O2.ClH/c1-9-29(10-2,15-23(30)27-25-19(5)11-17(3)12-20(25)6)16-24(31)28-26-21(7)13-18(4)14-22(26)8;/h11-14H,9-10,15-16H2,1-8H3,(H-,27,28,30,31);1H |

InChI Key |

AAUHBFVLNLREFE-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=C(C=C1C)C)C)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((mesitylcarbamoyl)methyl)diethylammonium chloride typically involves the reaction of mesityl isocyanate with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Mesityl isocyanate+Diethylamine→Bis((mesitylcarbamoyl)methyl)diethylammonium chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Corresponding oxides and by-products.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted ammonium compounds.

Scientific Research Applications

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of cleaning agents, disinfectants, and surfactants.

Mechanism of Action

The mechanism of action of Bis((mesitylcarbamoyl)methyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also inhibits enzyme activity by binding to active sites, thereby preventing substrate interaction.

Comparison with Similar Compounds

Steric and Electronic Effects

- Mesityl vs. Benzyl/Alkyl Groups : The mesityl groups in the target compound introduce greater steric hindrance compared to benzyl (e.g., cetyl dimethyl benzyl ammonium chloride) or alkyl chains (e.g., DEEDMAC). This may reduce reactivity in nucleophilic environments but enhance stability in organic solvents .

- Hydrophilicity vs. Lipophilicity: The hydroxyethyl groups in Bis(2-hydroxyethyl)dimethylammonium chloride increase water solubility, whereas the mesityl groups in the target compound favor lipid membranes or non-polar media .

Biological Activity

Bis((mesitylcarbamoyl)methyl)diethylammonium chloride (BMDC) is a quaternary ammonium compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various contexts, and relevant case studies.

Chemical Structure and Properties

BMDC is characterized by its unique structure, which includes two mesityl carbamoyl groups attached to a diethylammonium moiety. This configuration is significant for its interaction with biological systems.

The biological activity of BMDC can be attributed to several mechanisms:

- Inflammation Modulation : BMDC has been shown to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. By interfering with this pathway, BMDC may reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and type 2 diabetes mellitus .

- Antimicrobial Activity : Similar to other quaternary ammonium compounds, BMDC exhibits antimicrobial properties. Its efficacy against various pathogens suggests potential applications in disinfectants and antiseptics .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of BMDC in modulating cellular responses. For instance:

- Cytokine Inhibition : In cultured macrophages, treatment with BMDC resulted in a significant reduction in IL-1β secretion following lipopolysaccharide (LPS) stimulation. This indicates its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : BMDC was tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent .

In Vivo Studies

In vivo studies further support the therapeutic potential of BMDC:

- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of BMDC led to reduced joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

- Diabetes Mellitus Model : Another study involving diabetic rats showed that BMDC administration improved insulin sensitivity and reduced blood glucose levels, suggesting beneficial effects on metabolic disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.